Cas no 895640-16-1 (N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine)

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine
- 4-Quinolinamine, 3-[(4-chlorophenyl)sulfonyl]-6-ethyl-N-(phenylmethyl)-
- F1609-0117
- N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-amine
- AKOS001858815
- N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4-amine
- 895640-16-1
-
- インチ: 1S/C24H21ClN2O2S/c1-2-17-8-13-22-21(14-17)24(27-15-18-6-4-3-5-7-18)23(16-26-22)30(28,29)20-11-9-19(25)10-12-20/h3-14,16H,2,15H2,1H3,(H,26,27)
- InChIKey: RXYISBMZSGYRMX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(C1=CN=C2C=CC(CC)=CC2=C1NCC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 436.1012268g/mol
- どういたいしつりょう: 436.1012268g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 634.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.66±0.50(Predicted)
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0117-2mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-2μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-25mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-40mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-10μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-20μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-3mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-75mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-10mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0117-30mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amineに関する追加情報
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine (CAS 895640-16-1): A Comprehensive Overview
In the realm of specialized quinoline derivatives, N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine (CAS 895640-16-1) stands out as a compound of significant scientific and industrial interest. This sulfonamide-substituted quinoline has garnered attention due to its unique structural features and potential applications in various fields, particularly in pharmaceutical research and material science. With the growing demand for novel heterocyclic compounds in drug discovery, this molecule represents an important area of study for researchers worldwide.
The molecular structure of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine combines several pharmacophoric elements that make it particularly interesting for medicinal chemistry applications. The quinoline core provides a rigid planar structure, while the 4-chlorobenzenesulfonyl moiety introduces potential for hydrogen bonding and π-π interactions. The N-benzyl group at the 4-position adds lipophilic character, which can influence membrane permeability - a crucial factor in drug design. These structural characteristics align with current trends in small molecule drug development, where researchers are actively seeking compounds with balanced physicochemical properties.
Recent literature searches reveal growing interest in sulfonamide-containing quinoline derivatives, with particular focus on their potential biological activities. While specific pharmacological data for CAS 895640-16-1 may be limited in public databases, structurally related compounds have shown promise in various therapeutic areas. This aligns with current pharmaceutical research trends exploring multi-target drug candidates, where molecules with complex substitution patterns like this one are being investigated for their ability to interact with multiple biological targets simultaneously.
From a synthetic chemistry perspective, N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine represents an interesting case study in heterocyclic compound synthesis. The incorporation of both sulfonyl and amine functionalities on the quinoline scaffold requires careful consideration of reaction conditions and protecting group strategies. These synthetic challenges mirror current discussions in organic chemistry forums about efficient methods for constructing polyfunctionalized heteroaromatic systems, making this compound relevant to contemporary synthetic methodology development.
The physicochemical properties of CAS 895640-16-1 warrant particular attention from formulation scientists. The presence of both polar (sulfonamide) and non-polar (benzyl and ethyl) groups creates an interesting balance of solubility characteristics. This property profile is highly relevant to current pharmaceutical development, where researchers are actively seeking compounds with optimal drug-like properties that can navigate the complex journey from laboratory to clinical application.
In material science applications, the quinoline-sulfonamide hybrid structure of this compound may offer interesting possibilities. The planar aromatic system combined with the polar sulfonamide group could potentially contribute to the development of novel organic electronic materials or molecular sensors. This aligns with growing interest in functional organic materials that combine multiple aromatic systems with diverse substituent patterns.
Quality control and analytical characterization of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine present specific challenges that reflect current trends in analytical chemistry. The compound's structural complexity requires sophisticated analytical techniques for proper identification and purity assessment. Modern approaches combining HPLC-MS, NMR spectroscopy, and X-ray crystallography would be essential for comprehensive characterization, mirroring the pharmaceutical industry's increasing reliance on orthogonal analytical methods.
The stability profile of CAS 895640-16-1 under various conditions represents another area of practical importance. Understanding the compound's behavior under different temperature, humidity, and light exposure conditions is crucial for storage and handling considerations. These stability aspects connect with broader industry concerns about compound shelf-life and degradation pathways, particularly for potentially valuable research chemicals.
From a commercial perspective, the availability of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine reflects the growing market for specialized research chemicals and pharmaceutical intermediates. The compound's structural complexity positions it in a niche segment of fine chemicals, where demand is driven by academic and industrial research programs exploring novel chemical space for various applications.
Looking forward, the scientific community's interest in multi-functional heterocyclic compounds like CAS 895640-16-1 is likely to grow. As drug discovery programs increasingly focus on challenging targets and complex disease mechanisms, structurally sophisticated molecules combining multiple pharmacophoric elements will remain valuable tools for medicinal chemistry research. The compound's unique structural features ensure its continued relevance in the evolving landscape of chemical biology and drug development.
In conclusion, N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine represents an intriguing example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its structural complexity, combined with the current research trends in small molecule therapeutics and functional materials, ensures that this compound will remain an important subject of study for researchers exploring the interface between chemical structure and biological or material function.
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